Hydroxy Ibuprofen-d3

LC-MS/MS quantification Metabolite analysis Isotope dilution mass spectrometry

Hydroxy Ibuprofen-d3 is a stable isotope-labeled (SIL) analog of 2-hydroxyibuprofen, the primary phase I metabolite of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The compound incorporates three deuterium atoms at the terminal methyl position of the propionic acid side chain, yielding a molecular formula of C₁₃H₁₅D₃O₃ and a molecular weight of 225.30 g/mol, representing a +3 Da mass shift relative to the unlabeled metabolite (222.28 g/mol).

Molecular Formula C₁₃H₁₅D₃O₃
Molecular Weight 225.3
Cat. No. B1152362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Ibuprofen-d3
Synonyms4-(3-Hydroxy-2-methylpropyl)-α-methyl-benzeneacetic-d3 Acid;  2,4’-(2-Hydroxymethylpropyl)phenylpropionic-d3 Acid; 
Molecular FormulaC₁₃H₁₅D₃O₃
Molecular Weight225.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Ibuprofen-d3 (Deuterated Metabolite Internal Standard) – Analytical Grade Reference for LC-MS/MS Quantification


Hydroxy Ibuprofen-d3 is a stable isotope-labeled (SIL) analog of 2-hydroxyibuprofen, the primary phase I metabolite of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen [1]. The compound incorporates three deuterium atoms at the terminal methyl position of the propionic acid side chain, yielding a molecular formula of C₁₃H₁₅D₃O₃ and a molecular weight of 225.30 g/mol, representing a +3 Da mass shift relative to the unlabeled metabolite (222.28 g/mol) . This mass difference is considered the minimum recommended threshold for reliable mass spectrometric discrimination from the endogenous analyte in quantitative workflows [2]. Unlike parent drug standards such as Ibuprofen-d3, this metabolite-specific IS is structurally matched to 2-hydroxyibuprofen, enabling co-elution and near-identical ionization behavior essential for correcting metabolite-specific matrix effects in LC-MS/MS analysis of biological samples [3].

Why Metabolite-Specific Deuterated Internal Standards Like Hydroxy Ibuprofen-d3 Cannot Be Replaced by Generic Alternatives


Substituting Hydroxy Ibuprofen-d3 with a structurally distinct analog—such as the parent drug standard Ibuprofen-d3, a non-deuterated structural analog (e.g., naproxen or ketoprofen), or even a higher-deuterated congener (e.g., 2-Hydroxy Ibuprofen-d6)—introduces quantifiable risk to LC-MS/MS assay accuracy. The fundamental premise of isotope dilution mass spectrometry relies on exact structural identity between the analyte and its internal standard to ensure identical extraction recovery and ionization behavior across diverse biological matrices [1]. When a parent drug IS is used to quantify a metabolite, differences in polarity, retention time, and functional groups cause differential ion suppression, systematically biasing results [2]. A large-scale metabolomics analysis demonstrated that non-matched analyte/internal standard pairs exhibit a median increase in coefficients of variation (CV) of 2.9–10.7 percentage points compared to matched pairs, an error directly correlated to the magnitude of retention time divergence [2]. Furthermore, even among deuterated metabolite IS options, the specific deuteration pattern critically influences performance: excessive deuteration can amplify the chromatographic deuterium isotope effect, causing a retention time shift that exposes the IS to a different zone of the solvent gradient and thus a distinct matrix suppression environment [3].

Quantitative Evidence Guide: Where Hydroxy Ibuprofen-d3 Provides Verifiable Differentiation for Scientific Procurement


Analyte-Matched MS Signal Minimizes Quantification Bias vs. Parent Drug Internal Standards (Ibuprofen-d3)

Using a parent drug standard such as Ibuprofen-d3 to quantify the metabolite 2-hydroxyibuprofen introduces significant quantitative error due to structural mismatch. Hydroxy Ibuprofen-d3, in contrast, is structurally identical to the target analyte 2-hydroxyibuprofen apart from the deuterium label. A comprehensive metabolomics study by Ulvik et al. (2021) quantified this effect across 1,442 analyte/internal standard pairs: non-matched pairs showed a median increase in inter-assay CV of 2.9–10.7 percentage points compared to matched pairs, with CV difference correlating to retention time difference (Spearman's rho 0.17–0.93) [1]. The polarity difference between the polar hydroxy metabolite and the lipophilic parent drug inevitably leads to divergent chromatographic behavior, exposing them to different regions of the ion suppression landscape .

LC-MS/MS quantification Metabolite analysis Isotope dilution mass spectrometry

Optimal +3 Da Mass Shift Balances Isotopic Discrimination Against Deuterium Isotope Effect Minimization

Hydroxy Ibuprofen-d3 provides a +3 Da mass shift (MW 225.30 vs. 222.28 for unlabeled 2-hydroxyibuprofen), the minimum recommended mass difference to avoid spectral overlap between the IS and the analyte's natural isotopic envelope [1]. Higher-deuterated alternatives such as 2-Hydroxy Ibuprofen-d6 (MW 228.32, 6 deuterium atoms) offer a +6 Da shift, which further reduces the risk of isotopic crosstalk . However, increasing the number of deuterium atoms also amplifies the chromatographic deuterium isotope effect. This effect, documented by Wang et al. (2007), causes the deuterated IS to elute at a measurably different retention time from the analyte, exposing it to a different degree of matrix-induced ion suppression and potentially invalidating the core assumption of identical behavior [2]. The 3-deuterium substitution in Hydroxy Ibuprofen-d3 represents a deliberate compromise: sufficient mass separation for unambiguous MS discrimination while minimizing the chromatographic isotope shift that can compromise quantitative accuracy.

Deuterium isotope effect Chromatographic retention Mass shift optimization

Reduced H/D Back-Exchange Risk Supports Long-Term Solution Stability Compared to Higher-Deuterated Variants

Deuterium labels in SIL-IS are susceptible to hydrogen-deuterium (H/D) back-exchange under protic or acidic conditions, a phenomenon that progressively degrades isotopic purity and introduces quantification error over time [1]. The 3-deuterium substitution in Hydroxy Ibuprofen-d3 is strategically positioned at the terminal methyl group of the propionic acid side chain. In contrast, 2-Hydroxy Ibuprofen-d6 places deuterium atoms on both terminal methyl groups of the isobutyl side chain hydroxylation site—positions that may be more sterically accessible to exchange, particularly in the presence of the adjacent hydroxyl group . A comprehensive review by Bąchor et al. (2021) notes that deuterated IS prepared via H/D exchange at carbon centers adjacent to polar functional groups are particularly prone to back-exchange, with exchange half-times as short as tens of minutes at physiological pH [1]. While direct exchange kinetics for Hydroxy Ibuprofen-d3 versus d6 are not reported in the literature, the general principle that fewer exchangeable deuterium atoms in less labile positions confer greater long-term stability supports the d3 variant for workflows requiring extended solution storage or exposure to aqueous matrices.

Hydrogen-deuterium exchange IS stability Method robustness

Superior Matrix Effect Compensation Compared to Non-Deuterated Structural Analog Internal Standards

In ibuprofen metabolite quantification from complex matrices such as plasma, urine, or environmental water, matrix effects represent a dominant source of inaccuracy. Non-deuterated structural analog internal standards (e.g., naproxen, ketoprofen, or indobufen) are sometimes employed, but their differential extraction efficiency and ionization behavior can produce substantial systematic error [1]. The Acanthus Research design guide (2022) explicitly states that 'the use of SIL analogs, when compared to the use of structurally related compounds as internal standards, has been widely shown to reduce effect from matrix and give reproducible and accurate recoveries in LC-MS/MS assays' . A practical demonstration in environmental analysis by Gopal et al. (2020) employed Ibuprofen-d3 as an IS for assessing extraction effectiveness in water matrices and observed recoveries ranging from 61.74% to 119.89% for target analytes, underscoring the inherent variability that a SIL-IS is designed to correct . Hydroxy Ibuprofen-d3, as a metabolite-matched SIL-IS, extends this correction advantage specifically to 2-hydroxyibuprofen quantification, providing structurally identical behavior through all stages of sample preparation, chromatographic separation, and electrospray ionization.

Matrix effect correction Ion suppression Extraction recovery

Critical Distinction: Metabolite-Specific IS Enables Independent Quantification of Hydroxyibuprofen Separate from Parent Ibuprofen

In pharmacokinetic, toxicological, and environmental fate studies, simultaneous quantification of ibuprofen and its hydroxylated and carboxylated metabolites is often required. Using a single parent drug IS (Ibuprofen-d3) for all analytes in a multi-analyte panel is a common but analytically flawed shortcut. Hydroxy Ibuprofen-d3 enables independent, metabolite-specific calibration that accounts for the distinct extraction recoveries, chromatographic behaviors, and ionization efficiencies of hydroxyibuprofen versus the parent drug [1]. The validated LC-MS-MS method of Tjørnelund et al. (1998) for the enantioselective determination of ibuprofen and its phase I metabolites in urine employed structurally distinct internal standards for metabolite quantification, highlighting the importance of metabolite-matched IS even in early-generation assays [2]. In contemporary regulated bioanalysis, the FDA and EMA bioanalytical method validation guidelines strongly encourage the use of a stable isotope-labeled IS for each analyte whenever feasible, to ensure that each analyte's specific matrix effect and recovery are independently corrected [3].

Drug metabolism Pharmacokinetics Multiplexed quantification

Optimal Application Scenarios for Hydroxy Ibuprofen-d3 Based on Verified Differentiation Evidence


Regulated Bioanalytical Method Validation for Ibuprofen Metabolite Pharmacokinetic Studies

In clinical pharmacokinetic studies requiring quantification of 2-hydroxyibuprofen in human plasma, Hydroxy Ibuprofen-d3 serves as the optimal internal standard for meeting FDA and EMA bioanalytical method validation criteria. The metabolite-matched SIL-IS approach minimizes inter-subject matrix effect variability, which is critical when analyzing plasma samples from diverse patient populations with varying endogenous metabolite profiles. The +3 Da mass shift provides sufficient mass separation for unambiguous MRM detection while minimizing the chromatographic deuterium isotope effect that can compromise accuracy in gradient LC-MS/MS methods [1]. Independent calibration for hydroxyibuprofen using this dedicated IS, separate from Ibuprofen-d3 used for parent drug quantification, represents best practice for multi-analyte pharmacokinetic panels [2].

Environmental Fate and Wastewater Monitoring of Ibuprofen Transformation Products

Quantification of hydroxyibuprofen in surface water, wastewater effluent, and soil matrices is essential for environmental risk assessment of NSAID contamination. As demonstrated by Gopal et al. (2020), extraction recoveries for pharmaceutical residues from water matrices can range widely (61.74%–119.89%), even with deuterated IS correction . Hydroxy Ibuprofen-d3, as a metabolite-specific SIL-IS, enables reliable isotope dilution quantification of 2-hydroxyibuprofen in complex environmental matrices where structural analog IS would be inadequate. The +3 Da mass shift prevents interference from co-extracted isobaric compounds commonly present in environmental samples.

In Vitro Drug Metabolism and CYP450 Phenotyping Studies

Studies investigating CYP2C8- and CYP2C9-mediated regioselective and stereoselective hydroxylation of ibuprofen require precise quantification of 2-hydroxyibuprofen enantiomers from in vitro incubations . Hydroxy Ibuprofen-d3 provides an ideal IS for these applications because it shares the identical hydroxylated structure of the metabolite product, ensuring consistent extraction from microsomal or hepatocyte incubation matrices. The availability of a metabolite-specific deuterated standard eliminates the need to rely on parent drug IS or non-deuterated analogs, both of which would introduce systematic error in enzyme kinetic parameter estimation (Km, Vmax).

Clinical Toxicology and Forensic Urinalysis Confirmation Methods

In forensic and clinical toxicology laboratories, confirmation of ibuprofen exposure often relies on detection of the hydroxy and carboxy metabolites in urine, as the parent drug has a short half-life. Hydroxy Ibuprofen-d3 enables development of highly specific LC-MS/MS confirmation methods with robust quantification of 2-hydroxyibuprofen as a biomarker of exposure. The metabolite-matched IS approach minimizes the risk of false-negative or inaccurate quantitative results due to the highly variable matrix composition of clinical urine specimens, a known challenge in forensic toxicology where sample dilution and endogenous interference can vary by orders of magnitude between specimens .

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